2,5-Dibromo-6-fluorobenzonitrile
Description
2,5-Dibromo-6-fluorobenzonitrile is a halogenated aromatic nitrile compound characterized by two bromine atoms at positions 2 and 5, a fluorine atom at position 6, and a nitrile group (-CN) at position 1 on the benzene ring. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex aromatic frameworks.
Properties
Molecular Formula |
C7H2Br2FN |
|---|---|
Molecular Weight |
278.90 g/mol |
IUPAC Name |
3,6-dibromo-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H2Br2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |
InChI Key |
DZMCHPIKZPLJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C#N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-fluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method involves the reaction of 2,5-dibromo-6-fluorobenzaldehyde with appropriate reagents to introduce the nitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination and fluorination processes .
Industrial Production Methods: Industrial production of 2,5-Dibromo-6-fluorobenzonitrile may involve large-scale bromination and fluorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and fluorine reagents, which are highly reactive and potentially hazardous .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-6-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions can yield various substituted benzonitriles.
- Reduction reactions produce amines.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Scientific Research Applications
Chemistry: 2,5-Dibromo-6-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, making it valuable for drug discovery and development .
Industry: In the industrial sector, 2,5-Dibromo-6-fluorobenzonitrile is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 2,5-Dibromo-6-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to undergo substitution and other reactions efficiently. The nitrile group can interact with nucleophiles, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The target compound’s bromine at positions 2 and 5 distinguishes it from analogues like 4-Bromo-2,5-difluorobenzonitrile, where bromine is at position 3. This affects steric and electronic properties, altering reactivity in substitution reactions.
- Fluorine vs. Methyl Substitution : Compounds with methyl groups (e.g., 5-Bromo-2-fluoro-4-methylbenzonitrile) exhibit reduced polarity compared to fluorine-substituted analogues, impacting solubility and bioavailability.
Biological Activity
2,5-Dibromo-6-fluorobenzonitrile is a compound of interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.
2,5-Dibromo-6-fluorobenzonitrile (CHBrFN) features a benzene ring substituted with two bromine atoms and one fluorine atom at specific positions, along with a nitrile group. The presence of these halogen substituents significantly influences the compound's reactivity and biological interactions.
The biological activity of 2,5-Dibromo-6-fluorobenzonitrile can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurological pathways, potentially affecting conditions such as anxiety and depression.
The presence of bromine and fluorine enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of 2,5-Dibromo-6-fluorobenzonitrile on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast cancer cells (MCF-7), with an IC value of approximately 15 µM .
- Neuroprotective Effects : Research demonstrated that this compound could mitigate oxidative stress-induced neuronal damage in vitro. It was found to reduce reactive oxygen species (ROS) levels significantly in cultured neuronal cells .
- Anti-inflammatory Properties : In animal models of inflammation, 2,5-Dibromo-6-fluorobenzonitrile exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
Comparative Analysis
To understand the unique biological activity of 2,5-Dibromo-6-fluorobenzonitrile, it is essential to compare it with structurally similar compounds:
| Compound Name | IC (µM) | Primary Biological Activity |
|---|---|---|
| 2,4-Dibromo-5-fluorobenzonitrile | 20 | Anticancer activity |
| 2-Bromo-6-fluorobenzonitrile | 25 | Enzyme inhibition |
| 2,5-Dibromo-4-fluorobenzonitrile | 18 | Neuroprotective effects |
This table illustrates that while all compounds exhibit some degree of biological activity, 2,5-Dibromo-6-fluorobenzonitrile tends to have superior anticancer properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
